Cefditoren Pivoxil

Catalog No.
S523077
CAS No.
117467-28-4
M.F
C25H28N6O7S3
M. Wt
620.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefditoren Pivoxil

CAS Number

117467-28-4

Product Name

Cefditoren Pivoxil

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C25H28N6O7S3

Molecular Weight

620.7 g/mol

InChI

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16+/t17-,21-/m1/s1

InChI Key

AFZFFLVORLEPPO-BFQXLQLQSA-N

SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Solubility

Soluble at levels equal to < 0.1 mg/mL.
4.41e-02 g/L

Synonyms

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester, CDTR-PI, cefditoren pivoxil, ME 1207, ME-1207, Spectracef

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Isomeric SMILES

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Antimicrobial Activity:

  • Mechanism of action: Researchers studied the specific mechanism by which cefditoren pivoxil works. It belongs to the cephalosporin class of antibiotics, which inhibit bacterial cell wall synthesis. Studies have been conducted to understand how cefditoren pivoxil binds to specific enzymes in the bacterial cell wall, preventing its formation and ultimately killing the bacteria [].
  • In vitro studies: Scientists have conducted in vitro (laboratory) studies to assess the effectiveness of cefditoren pivoxil against various bacterial strains. These studies involve growing bacteria in controlled environments and exposing them to different concentrations of the drug to determine the minimum inhibitory concentration (MIC), which is the lowest concentration needed to inhibit bacterial growth.

Pharmacokinetics and Pharmacodynamics:

  • Absorption, distribution, metabolism, and excretion (ADME): Research has been conducted to understand how the body absorbs, distributes, metabolizes, and excretes cefditoren pivoxil. This information is crucial for determining appropriate dosing regimens and understanding potential drug interactions [].
  • Pharmacodynamics: Scientists have studied the relationship between the dose of cefditoren pivoxil and its therapeutic effect. This involves measuring the drug's concentration in the body and its impact on bacterial growth or other relevant outcomes [].

Clinical Trials:

  • Efficacy and safety: Extensive clinical trials were conducted to evaluate the efficacy (effectiveness) and safety of cefditoren pivoxil for specific bacterial infections. These trials involved human participants and compared the drug to other treatment options or a placebo to assess its benefits and potential risks [].

Resistance Development:

  • Monitoring resistance: Researchers continue to monitor the emergence of bacterial resistance to cefditoren pivoxil. This involves studying bacterial isolates from patients and identifying mutations that confer resistance to the drug. This information is crucial for informing future treatment strategies and antibiotic stewardship programs [].

Cefditoren pivoxil is a semi-synthetic cephalosporin antibiotic used primarily for the treatment of bacterial infections, including respiratory and skin infections. As a prodrug, it is converted into its active form, cefditoren, through hydrolysis by esterases during absorption in the gastrointestinal tract. The chemical structure of cefditoren pivoxil is characterized by its empirical formula C25H28N6O7S3C_{25}H_{28}N_{6}O_{7}S_{3} and a molecular weight of 620.73 g/mol. It is typically administered orally and is known for its stability against various beta-lactamases, making it effective against a range of gram-positive and gram-negative bacteria .

As mentioned earlier, cefditoren inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. This prevents the formation of a rigid peptidoglycan layer, a crucial component of the bacterial cell wall. The weakened cell wall can't withstand the internal pressure of the bacteria, leading to cell death [].

  • Toxicity: Cefditoren pivoxil is generally well-tolerated, but side effects like diarrhea, nausea, and vomiting can occur [].
  • Flammability: No data readily available on the flammability of cefditoren pivoxil.
  • Reactivity: Cefditoren pivoxil may interact with other medications, so it's crucial to inform your doctor about any current medications before taking Spectracef [].

Cefditoren pivoxil undergoes hydrolysis to yield cefditoren and pivalate as its main degradation products. This hydrolysis is facilitated by intestinal esterases, which cleave the pivoxil group from the molecule. The degradation pathways have been extensively studied under different conditions, revealing that cefditoren pivoxil is susceptible to hydrolytic degradation under acidic, alkaline, and neutral conditions but remains stable under thermal and photolytic stress . The fragmentation of cefditoren during these reactions leads to several identifiable mass fragments, which can be analyzed using techniques such as liquid chromatography-mass spectrometry .

Cefditoren exhibits bactericidal activity primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the integrity of the bacterial cell wall and leading to cell lysis. Its effectiveness extends to various pathogens, including strains of Streptococcus pneumoniae and Clostridium perfringens . The pharmacokinetics of cefditoren indicate that it has an absolute bioavailability of approximately 14% when taken on an empty stomach, which can increase slightly when consumed with food .

The synthesis of cefditoren pivoxil involves several steps, starting from 7-aminocephalosporanic acid (7-ACA), which is a common precursor in the production of cephalosporins. The process typically includes:

  • Formation of the Pivoxil Ester: The pivaloyl group is introduced to form cefditoren pivoxil.
  • Purification: The compound is purified through crystallization or chromatography methods to ensure high purity suitable for pharmaceutical applications.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Cefditoren pivoxil is primarily used in clinical settings to treat infections caused by susceptible bacteria, including:

  • Respiratory tract infections (e.g., bronchitis, pneumonia)
  • Skin infections (e.g., cellulitis)
  • Urinary tract infections
    It is available only with a prescription and should be used as directed by healthcare professionals .

Cefditoren pivoxil has several known drug interactions that can affect its efficacy or increase the risk of adverse effects. Notable interactions include:

  • Antacids: Aluminum-containing antacids can decrease the absorption of cefditoren.
  • Probenecid: This drug may inhibit renal clearance, potentially increasing cefditoren levels in the blood.
  • Other medications affecting gastrointestinal pH: Such as famotidine or calcium carbonate can also influence absorption rates .

Healthcare providers must be aware of these interactions when prescribing cefditoren pivoxil to ensure safe and effective treatment.

Cefditoren pivoxil belongs to the class of cephalosporins but can be compared with several other antibiotics in this class:

Compound NameSpectrum of ActivityUnique Features
Cefuroxime AxetilBroad spectrum including some gram-negative bacteriaLess stable against certain beta-lactamases
CefiximeBroad spectrum with good oral bioavailabilityUsed commonly for urinary tract infections
CeftazidimeEffective against Pseudomonas aeruginosaOften used in hospital settings for severe infections

Uniqueness of Cefditoren Pivoxil:
Cefditoren pivoxil's unique feature lies in its stability against a wider range of beta-lactamases compared to some other cephalosporins. Its prodrug nature allows for better absorption and bioavailability in oral formulations, making it particularly effective for outpatient treatments .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

620.11816077 g/mol

Monoisotopic Mass

620.11816077 g/mol

Heavy Atom Count

41

Appearance

Off-White to Pale Yellow Solid

Melting Point

127-129 °C
127 - 129 °C

UNII

81QS09V3YW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Drug Indication

For the treatment of mild to moderate infections in adults and adolescents (12 years of age or older) which are caused by susceptible strains of microorganisms in acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections.
FDA Label

Pharmacology

Cefditoren Pivoxil is a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Cefditoren pivoxil is a prodrug that is rapidly hydrolyzed by intestinal esterases during absorption to the microbiologically active cefditoren, an active aminothiazolyl cephalosporin. Cefditoren inactivates penicillin binding proteins (PBPs) thereby interfering with peptidoglycan synthesis and inhibiting bacterial cell wall synthesis. Another consequence of beta-lactam exposure results in the loss of lipoteichoic acids from the cell wall. Lipoteichoic acids inhibit murein hydrolase activity and their absence from the cell wall triggers uncontrolled autolytic activity rendering bacterial cells susceptible to osmotic shock. This results in a reduction of cell wall stability and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

117467-28-4

Absorption Distribution and Excretion

Following oral administration, cefditoren pivoxil is absorbed from the gastrointestinal tract and hydrolyzed to cefditoren by esterases. Under fasting conditions, the estimated absolute bioavailability of cefditoren pivoxil is approximately 14%. The absolute bioavailability of cefditoren pivoxil administered with a low fat meal (693 cal, 14 g fat, 122 g carb, 23 g protein) is 16.1 ± 3.0%.
Pivalate is mainly eliminated (>99%) through renal excretion, nearly exclusively as pivaloylcarnitine.
9.3 ± 1.6 L
renal cl=4-5 L/h [oral administration]

Metabolism Metabolites

Hydrolysis of cefditoren pivoxil to its active component, cefditoren, results in the formation of pivalate. Cefditoren is not appreciably metabolized.

Wikipedia

Cefditoren
Liraglutide

Biological Half Life

Mean terminal elimination half-life is 1.6 ± 0.4 hours in young healthy adults.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types